3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium
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Overview
Description
N-Methyl-N’-oxonicotinium is a quaternary ammonium compound derived from nicotine It is a metabolite formed through the biotransformation of nicotine and related compounds
Preparation Methods
N-Methyl-N’-oxonicotinium can be synthesized through the biotransformation of R-(+)-nicotine and R-(+)-N-methyl-nicotinium acetate in male Hartley guinea pigs. The metabolite is isolated and purified from urine using preparative high-performance liquid chromatography (HPLC). The structural analysis of the metabolite is carried out using UV spectrophotometry, direct thermospray mass spectrometry, and Fourier transform 1H-NMR spectroscopy .
Chemical Reactions Analysis
N-Methyl-N’-oxonicotinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various N-oxide derivatives.
Methylation: N-Methylation is a common reaction for this compound, resulting in the formation of quaternary ammonium products.
Conjugation: The compound can undergo conjugation reactions, making it more polar and water-soluble than the parent base.
Scientific Research Applications
N-Methyl-N’-oxonicotinium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N’-oxonicotinium involves its interaction with various enzymes and metabolic pathways. The compound is formed through the N-oxidation and N-methylation of nicotine, resulting in the generation of a positively charged tetrahedral nitrogen center . This transformation increases the compound’s polarity and water solubility, facilitating its excretion from the body .
Comparison with Similar Compounds
N-Methyl-N’-oxonicotinium is unique compared to other similar compounds due to its specific biotransformation pathway and chemical properties. Similar compounds include:
N-Methylnornicotinium ion: Another metabolite of nicotine formed through N-methylation.
Nicotine-1’-oxide: A metabolite formed through the N-oxidation of nicotine.
Cotinine: A major metabolite of nicotine, commonly used as a biomarker for nicotine exposure.
N-Methyl-N’-oxonicotinium stands out due to its specific formation pathway and the unique structural features that result from its biotransformation.
Properties
CAS No. |
105740-40-7 |
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Molecular Formula |
C11H18N2O+2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C11H18N2O/c1-12-7-3-5-10(9-12)11-6-4-8-13(11,2)14/h3,5,7,9,11,14H,4,6,8H2,1-2H3/q+2/t11-,13?/m1/s1 |
InChI Key |
FNKVTZJGGWWGAI-JTDNENJMSA-N |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)[C@H]2CCC[N+]2(C)O |
SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2CCC[N+]2(C)O |
Synonyms |
N-methyl-N'-oxonicotinium N-methyl-N'-oxonicotinium ion |
Origin of Product |
United States |
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